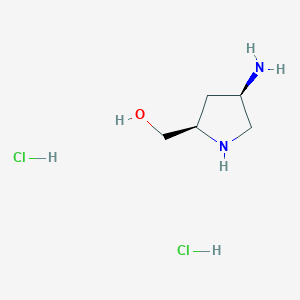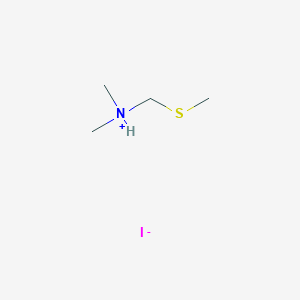
N,N-Dimethyl-1-(methylthio)methanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1-(methylthio)methanaminium iodide is a chemical compound with the molecular formula C4H12INS. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a dimethylamino group and a methylthio group attached to a methanaminium core, with an iodide counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(methylthio)methanaminium iodide typically involves the reaction of dimethylamine with methylthioacetic acid, followed by the addition of iodine to form the iodide salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the same basic reaction steps but is optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-1-(methylthio)methanaminium iodide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dimethylamine and methanethiol.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions often use silver salts or other halide sources.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethylamine and methanethiol.
Substitution: Corresponding halide salts.
Applications De Recherche Scientifique
N,N-Dimethyl-1-(methylthio)methanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-1-(methylthio)methanaminium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an alkylating agent, modifying the structure and function of proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-1-(methylthio)methanaminium chloride
- N,N-Dimethyl-1-(methylthio)methanaminium bromide
- N,N-Dimethyl-1-(methylthio)methanaminium fluoride
Uniqueness
N,N-Dimethyl-1-(methylthio)methanaminium iodide is unique due to its iodide counterion, which imparts distinct chemical properties compared to its chloride, bromide, and fluoride counterparts. The iodide ion can participate in specific reactions that other halides may not, making this compound particularly valuable in certain synthetic applications .
Propriétés
Formule moléculaire |
C4H12INS |
|---|---|
Poids moléculaire |
233.12 g/mol |
Nom IUPAC |
dimethyl(methylsulfanylmethyl)azanium;iodide |
InChI |
InChI=1S/C4H11NS.HI/c1-5(2)4-6-3;/h4H2,1-3H3;1H |
Clé InChI |
QCTZKXFTIVVNQP-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CSC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)
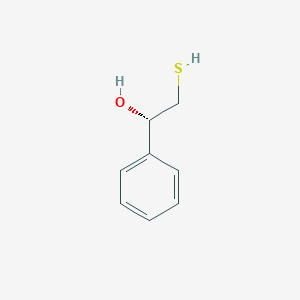

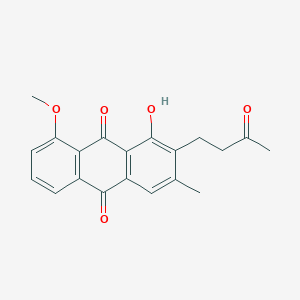
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)


![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)
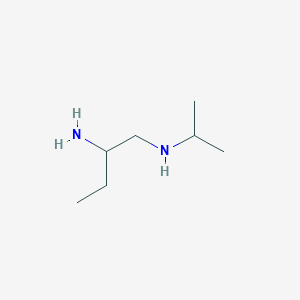
![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
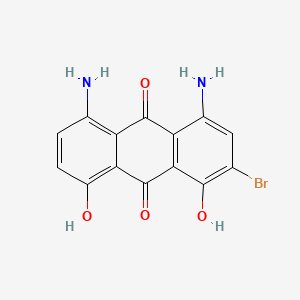
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)

